molecular formula C14H17N5O3S B12237199 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B12237199
M. Wt: 335.38 g/mol
InChI Key: WYGQZRSPMJOHLR-UHFFFAOYSA-N
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Description

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a methoxypyridine moiety, and a piperazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is then coupled with the methoxypyridine and piperazinone moieties. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The thiadiazole ring can be reduced to form different sulfur-containing compounds.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyformaldehyde or methoxyacetic acid.

Scientific Research Applications

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloproteins. The methoxypyridine moiety can bind to nucleic acids, affecting gene expression. The piperazinone core can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one: shares similarities with other thiadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

InChI

InChI=1S/C14H17N5O3S/c1-21-9-11-16-14(23-17-11)18-5-6-19(13(20)8-18)10-3-4-15-12(7-10)22-2/h3-4,7H,5-6,8-9H2,1-2H3

InChI Key

WYGQZRSPMJOHLR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC

Origin of Product

United States

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